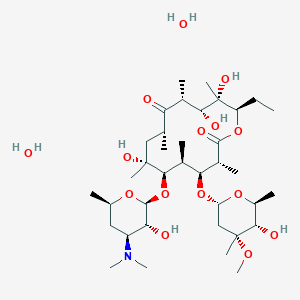

Erythromycin dihydrate

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGQNYZQLVGGCS-INORWZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016197 | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59319-72-1 | |

| Record name | Erythromycin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin dihydrate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of extraction and purification steps to isolate erythromycin. The isolated erythromycin is then crystallized to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors, followed by extraction using organic solvents. The crude erythromycin is purified through various chromatographic techniques and finally crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Erythromycin dihydrate undergoes several types of chemical reactions, including:

Oxidation: Erythromycin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in erythromycin.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and hydrochloric acid are commonly used.

Major Products Formed:

Oxidation: Oxidized metabolites of erythromycin.

Reduction: Reduced forms of erythromycin with modified functional groups.

Substitution: Substituted erythromycin derivatives.

Scientific Research Applications

Clinical Applications

Erythromycin dihydrate is primarily utilized in treating various bacterial infections. Its clinical applications include:

- Respiratory Infections : Effective against community-acquired pneumonia and Legionnaires' disease, erythromycin is a crucial alternative for patients allergic to penicillin .

- Skin Infections : It is indicated for mild to moderate skin infections caused by Streptococcus pyogenes and Staphylococcus aureus, although resistance may develop .

- Gastrointestinal Infections : Erythromycin serves as an alternative treatment for conditions like acute pelvic inflammatory disease and syphilis in penicillin-intolerant patients .

- Prophylactic Use : It is used to prevent rheumatic fever and neonatal conjunctivitis .

Pharmacological Properties

This compound exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:

- Absorption and Bioavailability : The bioavailability ranges from 18% to 45%, with optimal absorption occurring in a fasting state. Food intake does not significantly affect serum concentrations .

- Distribution : It concentrates in the liver and is excreted in bile, with less than 5% found in urine. The elimination half-life is approximately 3.5 hours .

- Mechanism of Action : Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively disrupting the growth of susceptible bacteria .

Formulation Innovations

Recent advancements in erythromycin formulations aim to improve its solubility and bioavailability:

- Nanoparticle Formulations : Research has explored the development of nanoparticle-based delivery systems to enhance the stability and efficacy of erythromycin. These formulations can potentially reduce side effects while increasing therapeutic effectiveness .

- Liposomal Delivery Systems : Liposomal formulations have shown promise in improving drug retention and targeting specific tissues, particularly in lung-targeted therapies for chronic obstructive pulmonary disease (COPD) .

- Enteric Coating : To mitigate gastric degradation, enteric-coated formulations have been developed, allowing for better absorption in the intestine .

Emerging Therapeutic Roles

Beyond its traditional uses, this compound has been investigated for additional therapeutic roles:

- Anti-inflammatory Effects : Studies suggest erythromycin may possess anti-inflammatory properties that could be beneficial in treating conditions like osteoarthritis and other inflammatory diseases .

- Gastroparesis Treatment : Although not FDA-approved for this indication, erythromycin has been used off-label to treat gastroparesis by enhancing gastric motility through motilin receptor agonism .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

Mechanism of Action

Erythromycin dihydrate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and thereby preventing the elongation of the protein chain. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Erythromycin Anhydrate and Monohydrate

- Anhydrate : Lacks water molecules, leading to a less stable lattice. Exhibits lower dissolution rates compared to the dihydrate due to reduced solvation capacity .

- Monohydrate: Contains one water molecule. IR spectroscopy reveals differences in intermolecular hydrogen bonding and crystalline perfection compared to the dihydrate . Both mono- and dihydrate undergo irreversible polymorphic transitions at 75–80°C, altering hydration states .

- Dihydrate : Superior crystalline stability under ambient conditions, though dehydration induces structural changes detectable via NMR .

Other Macrolides

- Clarithromycin Anhydrate : Structurally similar to erythromycin but lacks the 12-OH group, enhancing acid stability and reducing hygroscopicity .

- Azithromycin Monohydrate: Exhibits a single endothermic DSC peak (vs. two peaks for erythromycin dihydrate) and distinct TGA profiles, reflecting differences in hydrate stability .

Thermal Behavior and Stability

- This compound transitions to anhydrate via a noncrystalline intermediate upon heating, while azithromycin retains monohydrate stability under similar conditions .

Solubility and Dissolution Properties

Dissolution Rates

- This compound dissolves 1.5–2× faster than monohydrate and anhydrate in aqueous media (0.01 M phosphate buffer, pH 7.5) due to enhanced solvation .

- Theophylline monohydrate parallels this trend, but exceptions like azithromycin (lower solubility than this compound) highlight variability among hydrates .

Solubility in Solvents

| Solvent | Solubility (mg/mL, 25°C) | Reference |

|---|---|---|

| Water | 1.45 ± 0.02 | |

| Acetone-Water (1:1) | 8.92 ± 0.15 | |

| Methanol | 12.3 ± 0.3 |

Hygroscopicity and Moisture Interaction

- This compound exhibits moderate hygroscopicity, adsorbing 2–3% moisture at 75% relative humidity (RH). Prolonged storage at low RH (<30%) induces partial dehydration but preserves crystallinity .

- Clarithromycin anhydrate is less hygroscopic, making it preferable for humid climates .

Pharmacokinetic and Technological Implications

- Dihydrate Advantages : Faster dissolution improves bioavailability, critical for oral formulations .

- Anhydrate Drawbacks : Poor flowability and low surface area complicate tablet compression .

- Manufacturing Challenges : Fluidized bed drying of dihydrate risks phase transformation to amorphous or anhydrate forms, requiring precise humidity control .

Biological Activity

Erythromycin dihydrate is a macrolide antibiotic widely used in clinical settings for its broad-spectrum antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical applications, supported by relevant data and case studies.

Erythromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the transpeptidation and translocation processes necessary for bacterial growth and replication. This mechanism is effective against a variety of Gram-positive bacteria and some Gram-negative organisms, making it a valuable treatment option for various infections.

Pharmacokinetics

This compound is characterized by its variable absorption and bioavailability. Studies have shown that the oral bioavailability ranges from 18% to 45%, influenced by factors such as food intake and individual metabolic differences. The pharmacokinetic profile includes:

- Peak Concentration (Cmax) : Approximately 1.8 mcg/L.

- Time to Peak Concentration (Tmax) : About 1.2 hours post-administration.

- Half-life : Ranges from 2.4 to 3.5 hours, with longer half-lives observed upon repeated dosing due to accumulation in tissues .

Clinical Applications

This compound is effective against various infections, particularly those caused by Streptococcus pneumoniae, Staphylococcus aureus, and atypical pathogens like Mycoplasma pneumoniae. It is commonly used in respiratory tract infections, skin infections, and as an alternative in patients allergic to penicillin.

Case Studies

- Aquaculture Use : A study on rainbow trout (Oncorhynchus mykiss) demonstrated the pharmacokinetics of erythromycin when administered through medicated feed. The research indicated a withdrawal time of approximately 255°C-days after treatment with a dosage of 100 mg/kg body weight per day for 21 days, suggesting that current guidelines may be overly conservative .

- Comparative Efficacy : In a clinical setting, erythromycin was compared with azithromycin for treating respiratory infections. Erythromycin showed similar efficacy but with a broader range of side effects, including gastrointestinal disturbances and potential liver toxicity due to its instability in acidic environments .

Biological Activity Data Table

| Parameter | This compound |

|---|---|

| Molecular Formula | C37H67NO13S |

| Molecular Weight | 733.96 g/mol |

| Bioavailability | 18% - 45% |

| Protein Binding | 93% |

| Half-life | 2.4 - 3.5 hours |

| Cmax | ~1.8 mcg/L |

| Tmax | ~1.2 hours |

Research Findings

Recent investigations have focused on enhancing the solubility and stability of this compound through novel formulations:

- Nanoparticle Formulations : These have shown improved bioavailability and reduced gastrointestinal side effects compared to traditional formulations.

- Liposomal Delivery Systems : Research indicates that liposomal formulations can enhance the antibacterial activity against resistant strains by improving drug retention and targeted delivery .

Q & A

Q. How can researchers confirm the dihydrate form of erythromycin using thermal and diffraction techniques?

To confirm the dihydrate form, combine differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). DSC detects endothermic peaks corresponding to dehydration (e.g., ~100°C) and melting (~138°C), while PXRD matches experimental patterns with simulated data for crystalline validation . Calibration with known standards ensures accuracy.

Q. What methodologies are recommended for analyzing the dissolution behavior of erythromycin dihydrate in physiological conditions?

Use pH-adjusted phosphate buffers (e.g., pH 7.5) at 37°C to simulate physiological conditions. Monitor dissolution rates via UV-Vis spectroscopy or HPLC, comparing dihydrate with anhydrate/monohydrate forms to assess hydrate-specific bioavailability . Ensure sink conditions and control agitation speed to mimic gastrointestinal dynamics.

Q. How should researchers design experiments to integrate PXRD and DSC data for validating crystal structure simulations?

Perform PXRD on synthesized crystals and compare with simulated patterns generated from crystallographic data (e.g., using Mercury software). Cross-validate with DSC to link thermal events (e.g., dehydration) to structural changes. Discrepancies may indicate impurities or polymorphic contamination, requiring refinement of simulation parameters .

Q. What are the best practices for comparing dissolution profiles of this compound with other hydrate forms?

Standardize dissolution media (pH, temperature) and use high-purity samples. Employ statistical tools like similarity factor (f2) to quantify profile differences. Account for hydrate-to-anhydrate transitions during testing by coupling dissolution with real-time Raman spectroscopy .

Advanced Research Questions

Q. How does solid-state NMR spectroscopy contribute to understanding the structural dynamics of this compound?

Solid-state NMR (e.g., 35Cl, 2H) elucidates hydrogen-bonding networks and water molecule mobility within the crystal lattice. Pair with density functional theory (DFT) calculations to model interactions between erythromycin and water, resolving site-specific hydration effects . This approach is critical for studying hygroscopicity and stability under varying humidity.

Q. What computational approaches are effective in predicting the crystal morphology of this compound?

Molecular dynamics (MD) simulations with force fields (e.g., COMPASS) model solvent-surface interactions to predict crystal habits. For example, simulations in ethanol-water mixtures can explain anisotropic growth rates observed experimentally. Validate predictions with atomic force microscopy (AFM) or SEM .

Q. How can discrepancies in hygroscopicity data between studies be resolved methodologically?

Standardize humidity control (e.g., dynamic vapor sorption) and pre-condition samples at defined relative humidity (RH). Use gravimetric analysis coupled with in-situ PXRD to correlate moisture uptake with structural changes. Reconcile divergent data by reporting RH thresholds for phase transitions .

Q. What experimental strategies are optimal for studying phase transformations in this compound under varying humidity?

Employ controlled humidity chambers with real-time monitoring via Raman spectroscopy or terahertz pulsed imaging. Track dehydration kinetics and intermediate hydrate formation. Pair with thermogravimetric analysis (TGA) to quantify mass loss and identify critical RH thresholds for stability .

Q. How can molecular dynamics simulations inform solvent selection for controlling this compound crystal habits?

Simulate solvent interactions with crystal faces using solvation free energy calculations. For instance, polar solvents like water may stabilize hydrophilic faces, while ethanol reduces surface energy of hydrophobic regions. Experimental validation via crystallization trials in binary solvents (e.g., water-ethanol) refines predictions .

Q. What methodological considerations are critical when assessing solvent effects on this compound crystallization?

Screen solvent polarity, dielectric constant, and hydrogen-bonding capacity using design-of-experiments (DoE) approaches. Monitor nucleation kinetics (e.g., induction time) and crystal size distribution via particle imaging. Correlate results with Hansen solubility parameters to optimize solvent mixtures for desired morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.